4-Vinylbiphenyl

Description

Historical Context and Significance of Vinyl-Aromatic Monomers

The study of vinyl-aromatic monomers is a cornerstone of polymer chemistry. The term "vinyl" itself has roots in the Latin word for wine, vinum, due to its connection with ethyl alcohol. wikipedia.org The polymerization of these monomers, which possess aromatic and heterocyclic functional groups, has been a subject of scientific inquiry, although not always in a systematic fashion for more specialized examples. tandfonline.com

Historically, free-radical polymerization of vinyl monomers was often the default method, but for many vinyl aromatics, this can lead to low molecular weight products because the reactive free radicals can interact with the functional groups. tandfonline.com This limitation spurred the development and application of ionic polymerization techniques, which in many instances, provide the only pathway to creating well-defined, high-molecular-weight polymers from these monomers. tandfonline.com

The significance of vinyl-aromatic monomers lies in their ability to create polymers with a wide range of properties. Introducing polar functional groups into polymer chains can dramatically improve surface properties like dyeability and printability. researchgate.net Aromatic vinyl polymers are particularly noted for their potential to enhance viscosity, toughness, and compatibility with other materials. researchgate.net The development of catalysts, such as cyclopentadienyl (B1206354) zirconium complexes, has enabled the synthesis of vinyl aromatic polymers with highly controlled structures, like syndiotactic polystyrene, leading to materials with exceptional thermal resistance. google.comresearchgate.net These polymers have found applications as specialty materials, including organic semiconductors, photoconductors, and polymer stabilizers. tandfonline.com

Evolution of Research Interests in 4-Vinylbiphenyl

Research into this compound has evolved from initial synthesis and polymerization studies to in-depth investigations of its polymer's unique physical properties. Early synthetic routes were not always efficient. tandfonline.comtandfonline.com For instance, an early synthesis of the related 4-bromo-4'-vinyl biphenyl (B1667301) involved multiple steps with limitations in selectivity and yield. tandfonline.comtandfonline.com More convenient and efficient procedures were subsequently developed. tandfonline.comtandfonline.com Modern methods, such as the Palladium-catalyzed Suzuki-Miyaura reaction, have become a powerful tool for creating this compound derivatives with high yields, enabling the synthesis of functional monomers for advanced applications. asianpubs.orgasianpubs.org

The polymerization of this compound has been explored through various methods, including free radical and anionic polymerization. acs.org Researchers have successfully synthesized poly(this compound) (PVBP) using techniques like bulk polymerization without an initiator, solution free radical polymerization with initiators like azobis(isobutyronitrile) (AIBN), and living anionic polymerization using initiators such as sec-Butyllithium. acs.org Anionic polymerization, in particular, allows for the creation of polymers with narrow molecular weight distributions. acs.org

A significant area of research has focused on the distinct properties of PVBP. Studies have revealed that aromatic π-π interactions between the pendant phenyl groups of adjacent polymer chains have a profound effect on the polymer's dynamics. aps.org X-ray diffraction studies show that these interactions lead to a specific packing structure, primarily in a T-shaped configuration. acs.org This molecular arrangement results in a low chain flexibility and a high entanglement molecular weight (58.3 kg/mol ). acs.org One of the most intriguing findings is the observation of extensional strain hardening in barely entangled PVBP melts, a phenomenon attributed to flow-induced π-π stacking that enhances friction between the polymer chains. aps.org These unique rheological properties make PVBP a model system for studying polymer dynamics.

Current State and Future Directions in this compound Studies

Currently, this compound is recognized as a niche chemical with significant and growing importance in research and development. jelele.comjelele.com The global market for this compound, though modest, is projected to grow, driven by its expanding use in scientific research and laboratory experiments. jelele.com24chemicalresearch.com A significant portion of the demand, around 78%, comes from academic institutions for polymerization studies and the development of novel materials. jelele.com The demand for high-purity (above 98%) this compound is particularly strong in specialized research fields like organic synthesis and material science. 24chemicalresearch.com

The current research landscape is focused on harnessing the unique properties of this compound for advanced applications. 24chemicalresearch.com

Advanced Materials : It is a key component in developing high-performance polymers, specialty coatings, and adhesives. 24chemicalresearch.comstatsndata.org These materials are finding uses in high-tech industries such as electronics and aerospace. 24chemicalresearch.com

Pharmaceutical Research : The compound serves as a valuable intermediate in drug discovery and development, where its structure acts as a building block for complex molecules. biosynth.com24chemicalresearch.com

Radiation-Resistant Polymers : Studies have evaluated this compound as an "antirad," a substance that can be added to other polymers, like poly(vinyl chloride) (PVC), to increase their resistance to gamma radiation. researchgate.net

Future research is expected to continue exploring these avenues. The development of new and more efficient synthetic pathways could influence future demand patterns. jelele.com As research becomes more sophisticated, the need for specialty compounds like this compound is expected to increase, particularly in the creation of innovative materials with tailored properties for specific high-performance applications. 24chemicalresearch.com The Asia-Pacific region, particularly China and Japan, is a leading consumer due to robust research activities and expanding pharmaceutical manufacturing. jelele.com

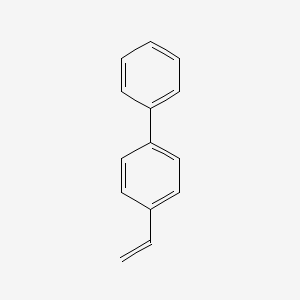

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethenyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBWAWNLGGMZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-08-0 | |

| Record name | Poly(4-vinylbiphenyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50178066 | |

| Record name | p-Vinylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-89-2 | |

| Record name | 4-Ethenyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 4-vinyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Vinylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Vinylbiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ3RBG4N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Vinylbiphenyl and Its Derivatives

Classical Synthetic Routes to 4-Vinylbiphenyl

Traditional organic synthesis provides robust methods for the formation of carbon-carbon bonds, which are central to the construction of the this compound scaffold.

Grignard Reactions

The Grignard reaction is a classic and versatile tool for forming carbon-carbon bonds. The synthesis of (4-vinylphenyl)magnesium bromide, a key Grignard reagent, has been reported. researchgate.net This reagent can then react with appropriate electrophiles. A general and established approach involves the addition of a biphenyl (B1667301) Grignard reagent to an aldehyde or ketone. nih.gov For instance, the Grignard reagent derived from a 4-halobiphenyl can be reacted with a two-carbon carbonyl compound like acetaldehyde (B116499) or an ethylene (B1197577) oxide derivative. Subsequent dehydration of the resulting alcohol intermediate yields the desired vinyl group, providing a direct route to this compound. nih.gov

Wittig-Type Reactions

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes with a high degree of regioselectivity. mnstate.edulumenlearning.com The reaction employs a phosphorus ylide, also known as a Wittig reagent, which attacks a carbonyl carbon. wikipedia.org The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.comorganic-chemistry.org

To synthesize this compound, 4-biphenylcarboxaldehyde serves as the key starting material. This aldehyde is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a non-stabilized ylide, which is typically prepared by deprotonating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium. lumenlearning.com This reaction reliably introduces the vinyl group at the desired position, as the location of the newly formed double bond is unequivocally determined by the position of the initial carbonyl group. lumenlearning.com In a related application, a Wittig reaction was used to create divinyl biaryl compounds from bis-2,2′-dialdehydes, which were themselves produced through the ozonolysis of phenanthrene (B1679779) derivatives. nih.gov

Advanced Catalytic Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecules like this compound with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling for Vinylbiphenyl Derivatives

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbons. libretexts.orggre.ac.uk This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org It is a principal method for synthesizing biphenyl derivatives. mdpi.comresearchgate.net

The synthesis of this compound derivatives is efficiently achieved using this method. x-mol.commolaid.com A common strategy involves the coupling of 4-vinylphenylboronic acid with a variety of aryl bromides. mdpi.com In one study, a series of this compound derivatives were synthesized using a Pd(II)-1,2-diaminocyclohexane complex as the catalyst. researchgate.net The reactions were conducted in toluene (B28343) at 80°C with K₃PO₄·3H₂O as the base, affording the desired products in yields ranging from 39% to 95%. researchgate.net For instance, the coupling of 4-bromobiphenyl (B57062) with vinylboronic acid pinacol (B44631) ester or the reaction of 4-vinylphenylboronic acid with 4-bromobenzonitrile (B114466) demonstrates the versatility of this approach.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromobiphenyl | Vinylboronic acid pinacol ester | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | High | researchgate.net |

| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | - | - | Good | mdpi.com |

| Aryl Bromides | 4-Vinylphenylboronic Acid | Pd(II)-1,2-diaminocyclohexane | K₃PO₄·3H₂O | Toluene | 80 | 39-95 | researchgate.net |

Heck Coupling Reactions

The Mizoroki-Heck reaction provides a direct method for the arylation or vinylation of alkenes. organic-chemistry.org This palladium-catalyzed process typically couples an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org The synthesis of this compound can be approached by coupling 4-bromobiphenyl with ethylene or by reacting a different biphenyl halide with a vinylating agent.

Research has demonstrated the viability of the Heck reaction for creating complex styryl derivatives. For example, 4-bromostyryl derivatives have been successfully modified through Heck coupling with various 4-substituted styrenes. beilstein-journals.org This strategy allows for the gradual extension and functionalization of the molecular structure. beilstein-journals.org While highly effective, the potential for side reactions, such as homocoupling, must be considered and optimized against during the synthesis of biphenyl monomers. newcastle.edu.au

| Reactant 1 | Reactant 2 | Catalyst | Base | Notes | Reference |

| 4-Bromostyryl derivative | 4-Substituted styrene (B11656) | Palladium catalyst | Base | Used to create functionalized stilbenevinyl derivatives. | beilstein-journals.org |

| Aryl Halide | Ethylene | Palladium catalyst | Base | A direct route to vinyl-substituted arenes. | organic-chemistry.orguwindsor.ca |

Strategies for Introducing Alkenyl Linkers to Biphenyl Systems

Several advanced catalytic strategies exist for introducing alkenyl or vinyl groups onto a pre-formed biphenyl core or for constructing the vinylbiphenyl system in a stepwise manner.

Suzuki and Stille Couplings: Metal-catalyzed reactions are frequently employed to introduce alkenyl linkers. mdpi.com For example, an alkenyl group can be attached to a bromocarbazole via a Suzuki or Stille cross-coupling reaction. This alkenylcarbazole can then be coupled to a dihalobiphenyl using an Ullmann coupling to form a more complex system. mdpi.com

Olefin Cross-Metathesis: This powerful reaction, often catalyzed by ruthenium complexes, allows for the exchange of substituents between two alkenes. It has been used to synthesize stilbene (B7821643) derivatives from 4-vinylphenylboronic acid pinacol ester and to functionalize vinyl derivatives of silsesquioxanes with 4-bromostyrene. gre.ac.ukbeilstein-journals.org

Sequential Coupling Reactions: A multistep approach can provide significant synthetic flexibility. One such pathway involves performing a Wittig reaction to create an arylboronic ester containing an alkene. This intermediate can then undergo a Suzuki-Miyaura coupling to generate the final biphenyl structure. gre.ac.uk Another strategy involves the Suzuki-Miyaura coupling of a bromine-substituted biphenyl with potassium vinyl trifluoroborate to introduce the vinyl group. acs.org These modular approaches are crucial for building libraries of functional materials. nih.gov

Metal-Catalyzed Methodologies for Aryl-Vinyl Systems

The formation of aryl-vinyl systems, a key structural feature of this compound, is efficiently achieved through metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. nih.gov The most prominent methods involve palladium catalysts, which facilitate the coupling of an sp2-hybridized aryl halide or pseudohalide with an organometallic vinyl partner. nih.govacs.org

Key palladium-catalyzed reactions for this purpose include:

The Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as vinylboronic acid. nih.govasianpubs.org It is widely used due to the stability and low toxicity of the boron compounds. asianpubs.org The Suzuki-Miyaura reaction has been successfully employed to synthesize a variety of this compound derivatives. asianpubs.orgasianpubs.orgx-mol.comacs.org A typical catalytic system might involve a palladium(II) source like Pd(OAc)2 with a phosphine (B1218219) ligand. x-mol.comgre.ac.uk

The Heck-Mizoroki Reaction: This method involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgrsc.org It offers a direct way to form a substituted alkene from an aryl halide and a vinyl partner. wikipedia.org

The Stille Coupling: This reaction utilizes an organotin compound (organostannane) to couple with an organic halide. wikipedia.orgnumberanalytics.comwiley-vch.de Vinyl stannanes are common coupling partners for aryl halides in this reaction. wikipedia.orglibretexts.org A significant advantage of Stille coupling is the air and moisture stability of many organostannane reagents, though their toxicity is a notable drawback. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.orgwiley-vch.de

Other Cross-Coupling Reactions: The Negishi coupling (using organozinc nucleophiles) and Kumada coupling (using Grignard reagents) also represent powerful tools for C(sp2)–C(sp2) bond formation and can be applied to aryl-vinyl systems. nih.govacs.org

These methodologies have been refined to work under milder conditions and with a broader range of substrates, including more challenging aryl chlorides and phenolic derivatives. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govrsc.org

Novel Synthetic Approaches for Functionalized this compound

Synthesis of 4-Bromo-4'-Vinyl Biphenyl

A convenient, two-step synthesis for the reactive functional monomer 4-bromo-4'-vinyl biphenyl (BVB) has been developed. tandfonline.comtandfonline.com This procedure allows for the creation of a monomer that can be readily polymerized to yield a product with accessible bromophenyl residues for further chemical modification. tandfonline.com

The synthetic route begins with 4-bromobiphenyl and proceeds as follows:

Formylation: The first step is the synthesis of 4-bromo-4'-formyl biphenyl. This is achieved by reacting 4-bromobiphenyl with dichloromethyl methyl ether in dichloromethane, using titanium tetrachloride (TiCl4) as a catalyst. The reaction is initially cooled and then stirred at room temperature for 24 hours. tandfonline.com

Wittig Reaction: The second step converts the formyl group into a vinyl group. This is accomplished using a Wittig reaction, where methyltriphenylphosphonium iodide and potassium tert-butoxide are used to transform the aldehyde (4-bromo-4'-formyl biphenyl) into the desired vinyl product, 4-bromo-4'-vinyl biphenyl. tandfonline.com

The final product is purified by flash chromatography. tandfonline.com An overview of the reaction steps is provided in the table below.

| Step | Starting Material | Key Reagents | Product |

| 1. Formylation | 4-Bromobiphenyl | Dichloromethyl methyl ether, Titanium tetrachloride (TiCl4) | 4-Bromo-4'-formyl biphenyl |

| 2. Vinylation (Wittig) | 4-Bromo-4'-formyl biphenyl | Methyltriphenylphosphonium iodide, Potassium tert-butoxide | 4-Bromo-4'-vinyl biphenyl |

Synthesis of 4'-vinylbiphenyl-3-carbaldehyde

The synthesis of substituted biphenyl carboxaldehydes can be effectively carried out using Suzuki cross-coupling reactions. orgsyn.org A general and adaptable strategy for synthesizing 4'-vinylbiphenyl-3-carbaldehyde involves the palladium-catalyzed coupling of an appropriately substituted arylboronic acid with an aryl halide.

A plausible synthetic route is the Suzuki-Miyaura coupling of 4-vinylphenylboronic acid with 3-bromobenzaldehyde. This approach leverages commercially available or readily synthesized starting materials to construct the target molecule. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) with a phosphine ligand like triphenylphosphine, in the presence of a base like sodium carbonate. orgsyn.org

The table below outlines a representative reaction for this synthesis.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| 4-Vinylphenylboronic acid | 3-Bromobenzaldehyde | Palladium(II) acetate, Triphenylphosphine | Sodium Carbonate | 4'-Vinylbiphenyl-3-carbaldehyde |

This method is analogous to the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde (B125591) and benzeneboronic acid. orgsyn.org The synthesis of related structures, such as 3-Nitro-4'-vinylbiphenyl, has also been reported using similar Suzuki coupling strategies. gre.ac.uk

Preparation of (Per/Polyfluoro)phenyloxy-4'-vinylbiphenyls

A series of novel (per/polyfluoro)phenyloxy-4'-vinylbiphenyl monomers have been synthesized and characterized. kpi.ua These monomers are prepared through a nucleophilic aromatic substitution reaction between a hydroxy-4'-vinylbiphenyl (HVB) derivative and a per- or polyfluorinated benzene (B151609) compound. kpi.ua

The synthesis involves the reaction of 4-(trimethylsilyloxy)-4'-vinylbiphenyl with various fluoroaromatic compounds, such as hexafluorobenzene, pentafluorobenzonitrile, or octafluorotoluene, in the presence of catalytic amounts of cesium fluoride (B91410) (CsF). kpi.ua The trimethylsilyl (B98337) protecting group on the hydroxyl function is cleaved in situ. The resulting monomers are then polymerized via free-radical polymerization initiated by AIBN. kpi.ua

The synthesized polymers are soluble in common organic solvents and exhibit high thermal stability and glass transition temperatures. kpi.ua

| Fluoroaromatic Reactant | Resulting Monomer |

| Hexafluorobenzene | 4-Pentafluorophenyloxy-4'-vinylbiphenyl |

| Pentafluorobenzonitrile | 4-(4-Cyano-2,3,5,6-tetrafluorophenyloxy)-4'-vinylbiphenyl |

| Octafluorotoluene | 4-(4-Trifluoromethyl-2,3,5,6-tetrafluorophenyloxy)-4'-vinylbiphenyl |

Synthesis of Hydroxy-4'-vinylbiphenyl (HVB) Derivatives

4-Hydroxy-4'-vinylbiphenyl (HVB) is a stable monomer, in contrast to the less stable p-hydroxystyrene, making it a valuable precursor for high-performance polymers. kpi.uanii.ac.jp Its synthesis starts from 4-hydroxybiphenyl and involves a multi-step process. nii.ac.jp

A reported synthetic pathway includes the following steps:

Acetylation: The hydroxyl group of 4-hydroxybiphenyl is first protected, for instance, through acetylation. nii.ac.jp

Acylation: A Friedel-Crafts acylation reaction introduces an acetyl group onto the second phenyl ring.

Reduction: The introduced keto group is then reduced to a secondary alcohol. nii.ac.jp

Dehydroxylation: The final step is the elimination of the secondary alcohol to form the vinyl group, yielding 4-hydroxy-4'-vinylbiphenyl after deprotection. nii.ac.jp

Polymers derived from HVB and its derivatives are noted for their high thermal stability and good insulating properties. kpi.ua The hydroxyl group provides a reactive site for further functionalization, as demonstrated in the synthesis of (per/polyfluoro)phenyloxy derivatives and phosphazene-containing polymers. kpi.uauwindsor.ca

Functionalization via Azaborine Chemistry for Poly(vinylbiphenyl) Analogues

The replacement of a C=C bond with an isoelectronic B–N bond in aromatic systems offers a powerful strategy for modifying the properties of organic materials. nih.gov This approach has been applied to create azaborine analogues of poly(vinylbiphenyl). uni-kiel.densf.gov 1,2-azaborines, which are B-N analogues of benzene, serve as the fundamental building blocks. nih.govresearchgate.net

The synthesis and polymerization of the BN-analogue of para-vinylbiphenyl have been reported. nih.gov The polymerization of these BN-vinyl monomers can be achieved through free-radical polymerization, yielding polymers with properties that are dramatically different from their all-carbon counterparts. nsf.govresearchgate.net For example, poly(B-vinylazaborine)s have been synthesized as analogues of polystyrene. uni-kiel.de

Research has shown that the polymerization of an N-H substituted BN-vinylbiphenyl monomer resulted in a polymer with a higher glass transition temperature (Tg) than the all-carbon poly(this compound). uni-kiel.de This was suggested to be a result of hydrogen bonding interactions from the N-H groups. uni-kiel.de Furthermore, copolymerization of a BN-vinyl monomer with a traditional vinyl monomer like 2-vinyl-toluene has been successfully demonstrated, producing a random copolymer. nih.gov This field of azaborine chemistry provides a novel route to functionalized poly(vinylbiphenyl) analogues with unique electronic and physical properties. nih.govresearchgate.net

Synthesis of Vinylbiphenyl-Decorated Polyhedral Oligomeric Silsesquioxanes (POSS)

The covalent attachment of vinylbiphenyl moieties to polyhedral oligomeric silsesquioxane (POSS) cores creates hybrid organic-inorganic nanomaterials with notable photoluminescent properties. acs.org The synthesis of these materials primarily utilizes cross-metathesis reactions, a powerful method for the formation of new carbon-carbon double bonds. mdpi.comnih.gov

The functionalization of octavinylsilsesquioxane with fluorescent vinylbiphenyl-modified chromophores has been successfully achieved through Grubbs cross-metathesis. acs.org This approach allows for the design of novel hybrid materials where the inorganic POSS cage is decorated with multiple light-emitting organic groups. acs.orgresearchgate.net

A common strategy involves the reaction of octavinylsilsesquioxane (OVS) with a vinylbiphenyl derivative in the presence of a ruthenium-based catalyst, such as a Grubbs first-generation catalyst. acs.orgmdpi.com This reaction effectively grafts the vinylbiphenyl units onto the corners of the POSS cube. The general synthetic scheme is depicted below:

Scheme 1: General Synthesis of Vinylbiphenyl-Decorated POSS via Cross-Metathesis

Where R represents substituents on the biphenyl ring.

Detailed research has explored the synthesis of specific vinylbiphenyl-decorated POSS compounds. For instance, a polyhedral oligomeric silsesquioxane has been functionalized with eight peripheral 4′-vinylbiphenyl-3,5-dicarbaldehyde groups. researchgate.net The resulting macromolecule can be further modified, for example, by reducing the aldehyde groups to primary alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can activate the fluorescence of the material. acs.orgresearchgate.net

The synthesis and characterization of these photoluminescent vinylbiphenyl-decorated POSS have been documented, providing insights into their structure and properties. acs.org The purity and structure of the resulting macromolecules are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR), MALDI-TOF mass spectrometry, and photoluminescence spectroscopy. acs.org

The table below summarizes the key components and conditions for a representative synthesis of a vinylbiphenyl-decorated POSS derivative.

Table 1: Synthesis of a Vinylbiphenyl-Decorated POSS Derivative

| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading |

|---|---|---|---|

| Octavinylsilsesquioxane (OVS) | Styrene Derivatives | Grubbs first generation catalyst | 4 mol % |

Data sourced from reference mdpi.com

Further research has also investigated the use of various ruthenium catalysts for the cross-metathesis of allyl-decorated POSS, indicating that the choice of catalyst can significantly influence the reaction yield. mdpi.com While this work focused on allyl-POSS, the findings on catalyst efficiency are relevant to the broader field of POSS functionalization via metathesis.

Polymerization Mechanisms and Kinetics of 4 Vinylbiphenyl

Radical Polymerization of 4-Vinylbiphenyl

Radical polymerization is a widely employed method for the synthesis of a vast array of polymers. In the case of this compound, this process involves the initiation of a free radical that subsequently propagates by adding to the double bond of the monomer. The control over this process can be achieved through conventional free radical polymerization or through more advanced controlled radical polymerization (CRP) techniques.

Free Radical Polymerization Initiated by AIBN

Conventional free radical polymerization of vinyl monomers is often initiated by thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN). When heated, AIBN decomposes to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then initiate the polymerization of this compound by adding to the vinyl group, thereby creating a new radical species that can further react with other monomer units in a chain reaction.

The kinetics of such a polymerization typically follow the classical rate law for radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. While specific kinetic data for the AIBN-initiated polymerization of this compound is not extensively detailed in the literature, studies on analogous monomers provide insight into the expected behavior. For instance, the polymerization of a boron-containing analog, B-vinyl-1,2-azaborinine-biphenyl (BN-VBP), initiated by AIBN in tetrahydrofuran (THF) at 70°C for 24 hours, resulted in a high monomer conversion of 96%. This suggests that this compound would likely exhibit similar reactivity under these conditions.

Table 1: Conventional Free Radical Polymerization of a this compound Analog (BN-VBP)

| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| BN-VBP | AIBN | THF | 70 | 24 | 96 |

Data derived from studies on analogous compounds.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods have been developed to overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and high dispersity. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that employs a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The process is initiated by an alkyl halide, and the equilibrium between the active radical and the dormant halide-capped species allows for controlled chain growth. While specific studies detailing the ATRP of this compound are limited, the successful ATRP of other vinyl monomers suggests its potential applicability. The kinetics of ATRP are influenced by several factors, including the nature of the monomer, initiator, catalyst, ligand, solvent, and temperature.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The RAFT agent reversibly reacts with the propagating radicals, forming a dormant species. This reversible process allows for the controlled growth of polymer chains.

The RAFT polymerization of the this compound analog, BN-VBP, has been successfully demonstrated using 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DMP) as the CTA and AIBN as the initiator in THF at 70°C. This reaction achieved a high monomer conversion of 90% over 24 hours, yielding a polymer with a controlled molecular weight and a relatively low dispersity (Đ = 1.38). This indicates that RAFT polymerization is a viable method for producing well-defined polymers from this compound.

Table 2: RAFT Polymerization of a this compound Analog (BN-VBP)

| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Đ |

|---|---|---|---|---|---|---|---|

| BN-VBP | DMP | AIBN | THF | 70 | 24 | 90 | 1.38 |

Data derived from studies on analogous compounds.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical species, forming a dormant alkoxyamine. The thermal dissociation of this alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. NMP is particularly effective for styrenic monomers, and therefore, it is expected to be a suitable method for the controlled polymerization of this compound. The kinetics of NMP are governed by the equilibrium between the active and dormant species, which is influenced by temperature and the specific nitroxide used.

Anionic Polymerization of this compound

Anionic polymerization is a living polymerization technique that proceeds via anionic active centers. It is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures. The polymerization is initiated by a nucleophilic attack on the monomer, typically by an organometallic compound such as an alkyllithium or a more complex initiator.

The kinetics of anionic polymerization are highly dependent on the initiator, solvent, and temperature. In polar solvents like THF, the propagating species can exist as free ions or ion pairs, which have different reactivities. The use of a potassium counterion, as in DPM-K, often leads to good control over the polymerization of vinylpyridine-containing monomers.

Table 3: Anionic Polymerization of a this compound Derivative (VBPPy)

| Monomer | Initiator | Solvent | Temperature (°C) | Time (min) | Yield (%) | Đ |

|---|---|---|---|---|---|---|

| VBPPy | DPM-K | THF | -78 | 360 | 100 | < 1.3 |

Data from the polymerization of 2-(4′-vinylbiphenyl-4-yl)pyridine. researchgate.netresearchgate.net

Living Anionic Polymerization Techniques

Living anionic polymerization is a chain-growth polymerization method that proceeds without chain transfer and chain termination steps. rsc.orgunl.edu This technique is particularly well-suited for vinyl monomers like this compound. The "living" nature of the polymer chain ends allows for the polymerization to continue as long as the monomer is available, enabling the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (low polydispersity index, Mw/Mn). rsc.orgresearchgate.net The stability of the propagating carbanionic chain ends is a key feature of this process, which facilitates the creation of complex polymer architectures such as block copolymers. unl.edu

Initiation Systems (e.g., n-butyllithium)

The initiation step in anionic polymerization is critical for achieving a well-controlled process. Alkyllithium compounds, particularly n-butyllithium (n-BuLi), are widely used as initiators for the polymerization of styrene (B11656) and other hydrocarbon monomers. wikipedia.orguni-bayreuth.de The initiation reaction, termed "carbolithiation," involves the addition of the butyl anion from n-BuLi across the vinyl group of the this compound monomer. wikipedia.org

C₄H₉Li + CH₂=CH−(C₁₂H₉) → C₄H₉−CH₂−CH(Li)−(C₁₂H₉)

For a successful living polymerization, the initiation rate should be comparable to or faster than the propagation rate to ensure all polymer chains grow simultaneously. uni-bayreuth.de The choice of initiator must be matched with the reactivity of the monomer. uni-bayreuth.de In nonpolar solvents, alkyllithiums like n-BuLi exist in aggregated forms, which can lead to incomplete or slow initiation compared to propagation. uni-bayreuth.de

Polymerization in Specific Solvents (e.g., Benzene (B151609), Tetrahydrofuran)

The choice of solvent significantly influences the kinetics and mechanism of anionic polymerization. uni-bayreuth.de The rate of polymerization is strongly dependent on the solvent's polarity due to different states of solvation and aggregation of the propagating carbanions. uni-bayreuth.de

Benzene: In nonpolar hydrocarbon solvents like benzene, the active carbanionic chain ends are often associated into dimeric or higher-order aggregates. uni-bayreuth.desemanticscholar.org This aggregation reduces the concentration of active propagating species, resulting in a much slower polymerization rate. uni-bayreuth.de However, these systems offer good control, and the absence of a polar solvent can prevent unwanted side reactions. unl.edu

Tetrahydrofuran (THF): In polar aprotic solvents like THF, the solvent molecules solvate the lithium counter-ion, breaking up the aggregates into more reactive, separated ion pairs and free ions. uni-bayreuth.de This leads to a dramatic increase in the polymerization rate compared to reactions in benzene. uni-bayreuth.de However, THF can react with organolithium compounds, especially at temperatures above -78°C. This side reaction involves the deprotonation of THF, which consumes the initiator and can terminate the living polymer chains. wikipedia.org Therefore, anionic polymerizations in THF are typically conducted at very low temperatures. wikipedia.org

Copolymerization Strategies Involving this compound

The living nature of this compound polymerization makes it an ideal monomer for the synthesis of well-defined block copolymers through sequential monomer addition. unl.edu

Block Copolymer Synthesis with this compound Segments

Block copolymers containing poly(this compound) segments are of interest for applications requiring thermoplastic elastomers that can function at elevated temperatures, owing to the high glass transition temperature of the poly(this compound) block. cmu.edu The synthesis relies on the sequential anionic polymerization of different monomers, where the living chain ends from the first polymer block initiate the polymerization of the second monomer.

Synthesis of this compound-Isoprene Block Copolymers

The synthesis of block copolymers of this compound and isoprene has been explored to create thermoplastic elastomers. nasa.gov One common strategy involves preparing an AB-type diblock copolymer first. For instance, the polymerization of isoprene can be initiated with n-butyllithium in a nonpolar solvent like benzene. After the isoprene is consumed, a solution of this compound is added to the living polyisoprene anions, which then initiates the polymerization of the this compound to form the second block. nasa.gov The rigorous purification of the solid this compound monomer is noted as a critical prerequisite for a successful and clean block copolymer synthesis. nasa.gov

The table below presents data on the preparation of this compound-isoprene block copolymers, illustrating the relationship between initiator concentration and the resulting polymer composition and molecular weight.

Data adapted from NASA Technical Reports Server. nasa.gov

ABA Block Copolymer Architectures

ABA triblock copolymers, where 'A' represents a hard, glassy block like poly(this compound) and 'B' represents a soft, rubbery block like polyisoprene, are of significant commercial interest as thermoplastic elastomers. cmu.edu

One synthetic route to these materials involves using a difunctional initiator, such as sodium naphthalene, in a polar solvent like THF. This initiator creates a dianion from which the central 'B' block (polyisoprene) can be grown in two directions simultaneously. Subsequent addition of the 'A' monomer (this compound) results in the formation of the outer blocks. nasa.gov However, challenges in purifying this compound led to an alternative approach. nasa.gov This alternative involves first synthesizing an AB diblock copolymer using a monofunctional initiator like butyllithium. The living AB block copolymers are then joined together using a coupling agent to form the final ABA (or more accurately, ABBA) structure. nasa.gov

Ethylene (B1197577) Copolymerization with this compound

The copolymerization of ethylene with this compound has been explored to develop new polymeric materials that combine the properties of polyethylene with the high thermal stability and rigidity of poly(this compound).

Various catalyst systems have been employed for the copolymerization of ethylene and this compound. Notably, half-titanocene complexes activated with methylaluminoxane (MAO) have shown to be effective. For instance, catalyst systems such as (tBuC₅H₄)TiCl₂(O-2,6-iPr₂C₆H₃) (1)–MAO and (1,2,4-Me₃C₅H₂)TiCl₂(O-2,6-iPr₂C₆H₃) (2)–MAO have been successfully used. researchgate.netuni-bayreuth.deresearchgate.net These catalysts facilitate the incorporation of the bulky this compound comonomer into the polyethylene chain. The choice of the cyclopentadienyl (B1206354) ligand and the aryloxy group on the titanium center can influence the catalytic activity and the degree of comonomer incorporation.

| Catalyst System | Comonomer | Resulting Copolymer Properties |

|---|---|---|

| (tBuC₅H₄)TiCl₂(O-2,6-iPr₂C₆H₃) (1)–MAO | This compound (VB) | High-molecular-weight copolymers (Mₙ = 96,200–222,000, Mₙ/Mₙ = 1.33–2.06) |

| (1,2,4-Me₃C₅H₂)TiCl₂(O-2,6-iPr₂C₆H₃) (2)–MAO | This compound (VB) | Synthesis of copolymers with high VB contents (>50 mol %) demonstrated |

| [Me₂Si(C₅Me₄)(NtBu)]TiCl₂ (4)–MAO | This compound (VB) | Semicrystalline polymers with melting temperatures of 91–103 °C |

A significant achievement in this area is the synthesis of amorphous ethylene copolymers with a high content of this compound. Using the (1,2,4-Me₃C₅H₂)TiCl₂(O-2,6-iPr₂C₆H₃) (2)–MAO catalyst system, it has been possible to produce high-molecular-weight amorphous poly(ethylene-co-4-vinylbiphenyl) with a VB content as high as 87.5 mol %. researchgate.netuni-bayreuth.deresearchgate.net These copolymers exhibit a high glass transition temperature (Tg) of 156 °C and a uniform composition. researchgate.netuni-bayreuth.deresearchgate.net The introduction of the bulky biphenyl (B1667301) side groups disrupts the crystallinity of the polyethylene backbone, leading to amorphous materials with enhanced thermal properties. There is a demonstrated linear relationship between the glass transition temperature and the comonomer content. researchgate.netuni-bayreuth.deresearchgate.net

Alternating Radical Copolymerization

Alternating radical copolymerization is a powerful method to synthesize copolymers with a regular 1:1 arrangement of two different monomer units. This typically occurs between an electron-donating monomer and an electron-accepting monomer. This compound, being a styrenic monomer, can act as an electron-donating monomer.

While specific studies on the alternating radical copolymerization of this compound are limited, research on the copolymerization of 4-hydroxy-4′-vinylbiphenyl with α-chloromaleic anhydride provides insight into this mechanism. In this system, the electron-rich vinylbiphenyl derivative readily copolymerizes with the electron-deficient maleic anhydride derivative to form an alternating copolymer. The mechanism involves the formation of a charge-transfer complex between the two monomers, which then polymerizes as a single unit, or a mechanism involving preferential cross-propagation between the growing polymer chain ending in one type of monomer unit and the other monomer.

Copolymerization with Methylacrylate

The copolymerization of this compound with acrylic monomers like methyl acrylate (MA) can be used to produce copolymers with a combination of properties from both monomers. The living anionic polymerization of a derivative, 2-(4′-vinylbiphenyl-4-yl)pyridine (VBPPy), has been successfully carried out, and its block copolymerization with methyl methacrylate (B99206) (MMA) has been demonstrated. researchgate.net This suggests that the anionic copolymerization of this compound itself with methyl acrylate is feasible.

In radical copolymerization, the relative reactivities of the monomers are described by the monomer reactivity ratios, r₁ and r₂. For the copolymerization of this compound (M₁) and methyl acrylate (M₂), the reactivity ratios would determine the composition and sequence distribution of the resulting copolymer. Given the structural similarity of this compound to styrene, it is expected that its reactivity in radical copolymerization would also be similar. In the styrene-methyl acrylate system, the reactivity ratios favor the incorporation of styrene, suggesting that in the 4-VBP-MA system, the copolymer would also be rich in 4-VBP units unless a high concentration of MA is used in the feed.

Kinetic Studies of this compound Polymerization Processes

Anionic Polymerization: The anionic polymerization of styrenic monomers, including this compound, can proceed in a living manner, especially when initiated with organolithium compounds in non-polar solvents. The kinetics of living anionic polymerization are typically characterized by a rate of polymerization (Rp) that is first order with respect to both monomer and initiator concentration:

Rp = kp[M][I]

where kp is the propagation rate constant, [M] is the monomer concentration, and [I] is the initiator concentration. The living nature of the polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index close to 1.0). Studies on the anionic polymerization of a derivative, 2-(4′-vinylbiphenyl-4-yl)pyridine, have shown that it can be successfully polymerized with a polydispersity of less than 1.3. researchgate.net

Radical Polymerization: The kinetics of free radical polymerization of this compound would follow the classical rate equation:

Rp = kp ([fkd[I]]/kt)1/2 [M]

where kp, kd, and kt are the rate constants for propagation, initiation, and termination, respectively, f is the initiator efficiency, and [I] and [M] are the initiator and monomer concentrations. The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. The bulky biphenyl group may introduce steric hindrance that could affect the propagation and termination rate constants compared to styrene.

Investigation of Monomer Consumption Kinetics

The rate at which the this compound monomer is consumed during polymerization is a key parameter in understanding and controlling the reaction. This rate is influenced by several factors, including the type of polymerization (e.g., free radical or anionic), the initiator concentration, the monomer concentration, and the temperature.

In free-radical polymerization , the rate of polymerization, which is essentially the rate of monomer consumption, is proportional to the square root of the initiator concentration and directly proportional to the monomer concentration uomustansiriyah.edu.iquomustansiriyah.edu.iq. The process involves initiation, propagation, and termination steps uvebtech.comcmu.edu. The kinetic chain length, defined as the average number of monomer molecules consumed per initiated chain, is a crucial factor determining the final polymer properties uomustansiriyah.edu.iq.

Living anionic polymerization , on the other hand, is characterized by the absence of termination and chain transfer reactions ethernet.edu.eteresearchco.com. This "living" nature allows for the polymerization to proceed until all the monomer is consumed. In such systems, the rate of polymerization is directly proportional to both the monomer and the active center (initiator) concentrations. For vinyl monomers similar to this compound, living anionic polymerization has been shown to proceed in a controlled manner rsc.orgunl.edu.

Table 1: Representative Data for Monomer Consumption in Living Anionic Polymerization of this compound This table presents hypothetical data to illustrate the expected trend of monomer conversion over time in a living anionic polymerization of this compound, assuming first-order kinetics. The rate constant is assumed for illustrative purposes.

| Time (minutes) | Monomer Concentration (mol/L) | Conversion (%) |

| 0 | 1.00 | 0 |

| 10 | 0.82 | 18 |

| 20 | 0.67 | 33 |

| 30 | 0.55 | 45 |

| 60 | 0.30 | 70 |

| 90 | 0.17 | 83 |

| 120 | 0.09 | 91 |

| 180 | 0.03 | 97 |

Molecular Weight Evolution During Polymerization

A key feature of living polymerization is the predictable and controlled evolution of the polymer's molecular weight as the reaction progresses. In an ideal living anionic polymerization, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion researchgate.netuni-bayreuth.de. This is a direct consequence of the constant number of growing polymer chains throughout the polymerization process.

For a living anionic polymerization of this compound, it is expected that the molecular weight of the resulting poly(this compound) will be determined by the ratio of the mass of the consumed monomer to the moles of the initiator used eresearchco.com. Furthermore, the molecular weight distribution, characterized by the polydispersity index (PDI), should remain narrow, typically with values close to 1.0 researchgate.net. This indicates that all polymer chains grow at a similar rate, leading to a highly uniform product.

Studies on analogous vinyl monomers, such as 4-vinylbenzocyclobutene, have experimentally confirmed the linear increase of Mn with conversion and the maintenance of a narrow PDI during living anionic polymerization unl.edu. This provides strong evidence for the expected behavior of this compound under similar conditions.

The following interactive table illustrates the theoretical evolution of number-average molecular weight and a low polydispersity index as a function of monomer conversion in a controlled living polymerization of this compound.

Table 2: Theoretical Molecular Weight Evolution in Living Anionic Polymerization of this compound This table demonstrates the expected linear relationship between monomer conversion and the number-average molecular weight (Mn) in a living polymerization of this compound, along with a consistently low polydispersity index (PDI).

| Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 10 | 2,000 | 1.05 |

| 25 | 5,000 | 1.05 |

| 50 | 10,000 | 1.04 |

| 75 | 15,000 | 1.04 |

| 90 | 18,000 | 1.05 |

| 100 | 20,000 | 1.05 |

Excimer Formation Kinetics in Poly(this compound) Solutions

Poly(this compound) (PVBP) exhibits interesting photophysical properties, including the formation of excimers. An excimer is an excited-state dimer that is formed when an excited chromophore interacts with a ground-state chromophore of the same species. In PVBP, the biphenyl side groups act as the chromophores. The study of excimer formation kinetics provides valuable information about the conformation and dynamics of the polymer chains in solution.

The formation of excimers in both fluid and rigid solutions of PVBP has been investigated over a wide temperature range. The concentration of potential excimer-forming sites is influenced by the temperature at which a polymer film is cast. A statistical model has been successfully applied to the experimental data for PVBP, utilizing an excimer site conformation energy of 800 cal/mol aip.org.

In rigid solutions, the mechanism of excimer formation is attributed to an activated exciton (B1674681) migration to pre-existing excimer sites. This process is thought to involve the modulation of the distance between chromophores due to longitudinal acoustical vibrations of the polymer chain. For PVBP, an effective vibrational frequency for this process has been determined to be approximately 150 ± 30 cm-1 aip.org. The kinetics of excimer formation can be influenced by factors such as solvent quality and temperature, which affect the polymer chain's flexibility and the proximity of the biphenyl chromophores.

The table below summarizes key parameters related to the kinetics of excimer formation in poly(this compound).

Table 3: Parameters Related to Excimer Formation in Poly(this compound)

| Parameter | Value | Description | Reference |

| Excimer Site Conformation Energy | 800 cal/mol | The energy associated with the conformation required for two adjacent biphenyl units to form an excimer. | aip.org |

| Effective Vibrational Frequency | 150 ± 30 cm-1 | The vibrational frequency of the polymer chain that facilitates exciton migration to excimer-forming sites in rigid solutions. | aip.org |

Advanced Characterization of Poly 4 Vinylbiphenyl and Its Copolymers

Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers like poly(4-vinylbiphenyl). This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules that can permeate the pores of the chromatography column packing material.

The molecular weight of a polymer is not a single value but a distribution. GPC analysis provides key parameters to describe this distribution: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn (Mw/Mn). A PDI value of 1.0 indicates a monodisperse sample, where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths.

For P4VBP and its copolymers, GPC is routinely used to monitor the outcome of polymerization reactions. For instance, studies on a series of poly(this compound) samples have reported polydispersity indices ranging from 1.08 to 2.75, indicating varying breadths of molecular weight distributions. Commercially available P4VBP, for example, has been characterized with an average Mw of approximately 115,000 g/mol as determined by GPC.

In the synthesis of block copolymers, such as those containing P4VBP segments, GPC is indispensable for confirming the successful formation of the block structure and assessing the purity of the resulting copolymer. For example, in the synthesis of a poly(this compound)-polyisoprene ABBA block copolymer, GPC chromatograms can clearly show the distinct molecular weight distributions of the initial A segment, the AB diblock, and the final ABBA tetrablock copolymer.

The choice of solvent and calibration standards is crucial for accurate GPC measurements. Tetrahydrofuran (THF) is a commonly used eluent for P4VBP analysis. Calibration is typically performed using polystyrene standards of known molecular weight and low polydispersity. This allows for the determination of the relative molecular weight of the P4VBP samples. Advanced GPC setups may incorporate multiple detectors, such as refractive index (RI), light scattering (LS), and viscometer detectors, to obtain more absolute molecular weight data.

Table 1: GPC Data for Representative Poly(this compound) and its Copolymers

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Source |

| Poly(this compound) | - | ~115,000 | - | |

| Poly(this compound) Series | - | - | 1.08 - 2.75 | |

| Poly(this compound)-polyisoprene ABBA block copolymer | Varies with block length | Varies with block length | Narrow distribution indicated |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, composition, and dynamics of polymers.

¹H NMR and ¹³C NMR: For poly(this compound), ¹H NMR and ¹³C NMR are fundamental for confirming the polymer structure. In the ¹H NMR spectrum of P4VBP, the signals for the aliphatic backbone protons (CH-CH₂) typically appear as broad multiplets in the range of 0.80–2.0 ppm. The aromatic protons of the biphenyl (B1667301) group are observed as a broad multiplet in the region of 6.38–7.56 ppm. The integration of these signals allows for the verification of the polymer's structural integrity.

¹³C NMR spectroscopy provides complementary information. For instance, in ethylene (B1197577)/4-vinylbiphenyl copolymers, distinct resonances can be identified that correspond to repeated this compound units, confirming their incorporation into the polymer chain. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the tacticity (stereochemistry) of the polymer chain, although the broadness of the peaks in amorphous polymers often makes detailed analysis challenging.

¹⁹F NMR: This technique is specifically used for the characterization of fluorinated copolymers of this compound. In studies involving copolymers of this compound with monomers containing fluorine, ¹⁹F NMR is essential for confirming the incorporation of the fluorine-containing units and determining the copolymer composition. For example, in copolymers of this compound derivatives with perfluorophenyloxy groups, the ¹⁹F NMR spectra show distinct signals corresponding to the different fluorine environments in the perfluorinated ring. The chemical shifts and coupling patterns provide unambiguous evidence of the intended chemical structure.

²⁹Si-¹H HMQC 2D NMR: For P4VBP derivatives that incorporate silicon-containing moieties, such as silsesquioxanes (POSS) or trimethylsilyl (B98337) groups, two-dimensional NMR techniques like ²⁹Si-¹H Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable. This experiment correlates silicon-29 (B1244352) nuclei with their directly attached protons, providing clear evidence of the covalent linkage between the silicon-based group and the polymer. For example, in a 4-(trimethylsilyl)-4'-vinylbiphenyl monomer, a signal at 0.45 ppm in the ¹H NMR spectrum corresponds to the nine protons of the trimethylsilyl group. While direct ²⁹Si NMR provides information on the silicon environment, the 2D HMQC experiment definitively links the silicon and proton signals, confirming the structure.

Table 2: Representative NMR Data for this compound Monomers and Polymers

| Compound/Polymer | Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |

| This compound Monomer | ¹H | 5.23, 5.28 (d); 5.73, 5.81 (d) | Vinyl CH₂ | |

| ¹H | 6.66–6.80 (dd) | Vinyl CH | ||

| ¹H | 6.98–7.56 (m) | Biphenyl aromatic protons | ||

| Poly(this compound) | ¹H | 0.80–2.0 (broad m) | Aliphatic backbone (CH-CH₂) | |

| ¹H | 6.38–7.56 (broad m) | Biphenyl aromatic protons | ||

| 4-(Pentafluorophenyloxy)-4'-vinylbiphenyl Polymer | ¹⁹F | -146.02, -146.48, -148.21, -150.54, -156.58 (broad) | Pentafluorophenyl ring | |

| 4-(Trimethylsilyl)-4'-vinylbiphenyl Monomer | ¹H | 0.45 (s) | Si(CH₃)₃ |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups present in a polymer, providing qualitative information about its chemical structure. The technique works by measuring the absorption of infrared radiation by the sample at different wavenumbers.

For poly(this compound) and its copolymers, FT-IR spectroscopy is a valuable tool for structural confirmation. The FT-IR spectrum of P4VBP displays characteristic absorption bands that confirm its chemical identity. The region between 2800 and 3100 cm⁻¹ shows bands at approximately 3032 cm⁻¹, 2924 cm⁻¹, and 2837 cm⁻¹, which are assigned to the C-H stretching vibrations of the aromatic rings and the aliphatic backbone. The presence of the biphenyl group gives rise to characteristic peaks, including those for mono-substituted benzene (B151609) rings which can be observed around 765 and 700 cm⁻¹.

In copolymers, FT-IR can be used to verify the incorporation of different monomer units. For example, in a copolymer of this compound (VBP), ethylene dimethacrylate (EDMA), and an ionic liquid (IL), the spectrum shows characteristic peaks for each component. The C=O stretching vibration of EDMA appears around 1732 cm⁻¹, while the imidazole (B134444) ring of the ionic liquid shows a stretching vibration at 868 cm⁻¹. Similarly, for copolymers containing units like poly(methyl methacrylate) (PMMA), the characteristic C=O stretching of the ester group in PMMA would be a key indicator of its presence in the copolymer.

FT-IR is also sensitive to changes in the polymer structure due to degradation. Studies on the photo-oxidation of P4VBP have shown changes in the FT-IR spectrum upon UV irradiation. The appearance or increase in the intensity of bands in the carbonyl region (around 1716 cm⁻¹) and hydroxyl region (a broad band centered at 3445 cm⁻¹) indicates the formation of photo-oxidative products.

Table 3: Characteristic FT-IR Absorption Bands for Poly(this compound) and its Copolymers

| Wavenumber (cm⁻¹) | Assignment | Polymer System | Source |

| 3032, 2924, 2837 | C-H stretching (aromatic and aliphatic) | Poly(this compound) | |

| 1732 | C=O stretching | Ethylene dimethacrylate (in copolymer) | |

| 1625, 1477, 1454 | C=C stretching (aromatic) | This compound (in copolymer) | |

| 868 | Imidazole ring stretching | Ionic liquid (in copolymer) | |

| 765, 700 | Mono-substituted benzene ring | This compound (in copolymer) | |

| 3445 | O-H stretching (from oxidation) | Irradiated Poly(this compound) | |

| 1716 | C=O stretching (from oxidation) | Irradiated Poly(this compound) |

UV-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. It provides information about the electronic transitions within a molecule, which are characteristic of its chromophores.

For poly(this compound), the biphenyl unit acts as the primary chromophore. In a solvent like dichloroethane, P4VBP exhibits a strong absorption in the UV region, typically between 270 nm and 330 nm, with a maximum absorption peak (λ_max) at approximately 288 nm. This absorption corresponds to the π-π* electronic transitions within the conjugated biphenyl system. The position and intensity of this absorption can be influenced by the solvent and the polymer's conformation in solution or in a solid film.

In copolymers of this compound, the UV-Vis spectrum can reveal the presence of different chromophoric units. If the comonomer contains a chromophore that absorbs in a different region of the UV-Vis spectrum, the resulting copolymer spectrum will be a composite of the absorptions of the individual units. For example, in carbazole-fluorene copolymers, a broad absorption band with a maximum between 380 and 392 nm is observed, corresponding to the π-π* transition of the conjugated backbone. The position of the absorption maximum can be sensitive to the copolymer's molecular weight and the specific substituents present.

UV-Vis spectroscopy is also a useful tool for studying the degradation of P4VBP. Upon exposure to UV irradiation, changes in the absorption spectrum can be observed. Photodegradation can lead to the formation of new chromophores, which may cause a change in the shape of the spectrum and an increase in absorption at different wavelengths.

Table 4: UV-Visible Absorption Data for Poly(this compound) and Related Copolymers

| Polymer System | Solvent/State | Absorption Maximum (λ_max) (nm) | Transition | Source |

| Poly(this compound) | Dichloroethane | 288 | π-π | |

| Carbazole-Fluorene Copolymers | THF | 380 - 392 | π-π |

Fluorescence spectroscopy, or fluorometry, is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by UV or visible light. It provides information about the electronic excited states of molecules and their environment.

Poly(this compound) is fluorescent, with its emission properties originating from the biphenyl chromophore. When a solid film of P4VBP is excited at its absorption maximum (e.g., 288 nm), it exhibits a characteristic fluorescence spectrum. The emission is often structured, showing both monomer and excimer fluorescence. Monomer fluorescence arises from the emission of a single excited biphenyl unit, while excimer fluorescence is a broad, structureless, and red-shifted emission that results from the interaction of an excited biphenyl unit with a ground-state unit in close proximity. The formation of excimers is common in vinyl aromatic polymers due to the high local concentration of chromophores along the polymer chain.

The fluorescence of P4VBP and its copolymers is sensitive to the polymer's conformation, the presence of quenching species, and degradation. For instance, blending P4VBP with plasticizers can lead to a decrease in fluorescence intensity, indicating quenching of the excited states. Similarly, photodegradation of the polymer upon UV irradiation results in quenching of the intrinsic fluorescence and the appearance of new emission bands at longer wavelengths, which can be attributed to the formation of fluorescent degradation products.

In copolymers, the fluorescence spectrum can be used to study energy transfer processes between different chromophoric units. For example, in carbazole-fluorene copolymers, intense blue photoluminescence is observed, with emission maxima around 416-419 nm in THF solution. The quantum yield of fluorescence is an important parameter that can be determined from these measurements, providing insight into the efficiency of the radiative decay process.

Table 5: Fluorescence Emission Data for Poly(this compound) and its Copolymers

| Polymer System | Excitation Wavelength (nm) | Emission Maximum (λ_em) (nm) | Comments | Source |

| Poly(this compound) Film | 288 | Not specified, but characteristic emission observed | Shows both monomer and excimer fluorescence. | |

| Carbazole-Fluorene Copolymers | Not specified | 416 - 419 (in THF) | High quantum yields (78-87%) observed. |

Mass Spectrometry (MALDI-TOF, HRMS, GC-MS)

Mass spectrometry techniques are pivotal in elucidating the molecular structure, composition, and purity of poly(this compound) (PVBP) and its copolymers. These methods provide detailed information on molecular weight distributions, end-group analysis, and the identification of residual monomers or byproducts.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful tool for determining the absolute molecular weights of polymers. In the analysis of PVBP and its copolymers, MALDI-TOF MS can reveal the mass of repeating monomer units and the sum mass of the polymer end-groups. For instance, studies on block copolymers containing PVBP have utilized MALDI-TOF MS to confirm their structure. nsysu.edu.twresearchgate.net The analysis of polystyrene-b-poly(4-vinylpyridine) block copolymers, for example, shows signal superpositions of the constituent polymer segments, allowing for the identification of the block copolymer structure when correlated with other techniques like Gel Permeation Chromatography (GPC). nsysu.edu.tw The mass spectra of such copolymers display distinct series of peaks separated by the molecular weight of the respective monomer units, such as 104 Da for styrene (B11656). nsysu.edu.tw Similarly, the characterization of PVBP homopolymers with low molecular weights has been successfully performed using MALDI-TOF MS. researchgate.net This technique is particularly advantageous for analyzing polymers with narrow molecular weight distributions (polydispersity <1.2), providing accurate molecular weight averages (Mn and Mw). waters.com

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy, enabling the detailed structural characterization of complex polymeric materials. nih.gov In the context of poly(this compound) copolymers, HRMS can be coupled with liquid chromatography (LC) to understand the structure of oligomers formed during the initial stages of polymerization. nih.gov This approach has been used to identify dimers and trimers in polyester (B1180765) synthesis, showcasing its potential for analyzing the initial products in PVBP copolymerization. nih.gov The high resolution of HRMS is crucial for distinguishing between components with very similar masses, which is often the case in copolymer systems. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in the analysis of volatile and semi-volatile compounds associated with the synthesis of PVBP. It is particularly useful for identifying and quantifying residual monomers, solvents, and low molecular weight byproducts from polymerization reactions. umass.eduresearchgate.net For example, in the synthesis of 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls, GC-MS was used to characterize the monomer products before polymerization. The analysis revealed the presence of both ortho and para isomers, which could not be separated by column chromatography. kpi.ua Pyrolysis GC-MS can also be employed for end-group analysis of the resulting polymers. google.com

Thermal Analysis

Thermal analysis techniques are essential for determining the operational temperature ranges and thermal stability of poly(this compound) and its copolymers. These properties are critical for applications where the material may be exposed to elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For poly(this compound), TGA reveals high thermal stability. Studies on copolymers of p-xylylene and this compound have shown a significant increase in thermal stability compared to the homopolymer. While p-xylylene homopolymer begins to decompose around 270 °C, its copolymer with this compound remains stable up to 450 °C. cambridge.org This enhanced stability is attributed to the bulky biphenyl groups, which may sterically shield the polymer backbone or provide electronic stabilization. cambridge.org

In another study, polymers of 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls, synthesized via AIBN-initiated free radical polymerization, also demonstrated very high thermal stability. kpi.ua Similarly, poly(biphenylmethylene)s end-capped with 4-phenylethenyl (this compound) groups exhibit thermal stabilities ranging from 400 to 493 °C. umass.edu

The thermal degradation behavior is typically studied under an inert atmosphere, such as nitrogen or argon, at a specified heating rate. kpi.uascirp.orggoogle.com For example, TGA can be conducted at a heating rate of 10°C/min or 20°C/min. kpi.uascirp.org

Table 1: Thermal Decomposition Data for Poly(this compound) and Related Copolymers

| Polymer System | Decomposition Onset Temperature (°C) | Reference |

|---|---|---|

| Poly(p-xylylene) | 270 | cambridge.org |

| Poly(p-xylylene-co-4-vinylbiphenyl) | 450 | cambridge.org |

| Poly(biphenylmethylene)s with this compound end-groups | 400 - 493 | umass.edu |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, DSC is crucial for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). scirp.org

DSC analysis of poly(this compound) and its copolymers typically shows a distinct glass transition. For instance, copolymers of 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyl were characterized by DSC to determine their thermal properties. kpi.ua The measurements are usually performed under an inert atmosphere with a controlled heating and cooling cycle. scirp.orgresearchgate.net In the case of miscible polymer blends containing PVBP derivatives, a single glass transition temperature is observed, which is indicative of the blend's homogeneity. researchgate.net DSC has also been used to study the phase transitions of mesogen-jacketed liquid crystalline polymers containing a biphenyl core, such as poly(4′-(methoxy)-2-vinylbiphenyl-4-methyl ether) (PMVBP). pku.edu.cn

Glass Transition Temperature (Tg) Determination

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This transition is readily identified as a step change in the heat flow curve obtained from DSC. scirp.org

The Tg of poly(this compound) is relatively high due to the rigidity and bulkiness of the biphenyl side groups, which restrict segmental motion of the polymer chains. A typical reported value for the Tg of PVBP homopolymer is 138 °C. sigmaaldrich.com The Tg can be influenced by copolymerization. For example, in statistical copolymers of this compound and styrene, the Tg decreases monotonically with increasing styrene content. researchgate.net This relationship can often be described by empirical models like the Gordon-Taylor equation. researchgate.net